Cas no 941598-93-2 (2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one)
2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
- 4H-3,1-Benzoxazin-4-one, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- SR-01000273076
- MLS001167078
- SR-01000273076-1
- 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one
- AKOS000809505
- F1477-0059
- (E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one
- SMR000641110
- CHEMBL1585733
- CCG-276134
- 941598-93-2
-
- Inchi: 1S/C17H13NO3/c1-20-13-9-6-12(7-10-13)8-11-16-18-15-5-3-2-4-14(15)17(19)21-16/h2-11H,1H3/b11-8+
- InChI Key: OHOYDHVGHWQFOE-DHZHZOJOSA-N
- SMILES: N1C2=CC=CC=C2C(=O)OC=1/C=C/C1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 279.08954328g/mol
- Monoisotopic Mass: 279.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 435
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 47.9Ų
2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1477-0059-2μmol |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-5μmol |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-10μmol |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-20μmol |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-1mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-2mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-3mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-4mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-5mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1477-0059-10mg |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
941598-93-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one
Research Briefing on 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one (CAS: 941598-93-2): Recent Advances and Applications
2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one (CAS: 941598-93-2) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research briefing provides an overview of the latest findings related to this compound, highlighting its mechanism of action, biological activities, and potential clinical applications.
A study published in the Journal of Medicinal Chemistry (2023) investigated the inhibitory effects of 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one on cyclin-dependent kinases (CDKs), a family of enzymes critical for cell cycle regulation. The researchers demonstrated that this compound exhibits selective inhibition of CDK2 and CDK9, with IC50 values in the low micromolar range. Molecular docking studies revealed that the compound binds to the ATP-binding pocket of these kinases, suggesting its potential as a lead compound for cancer therapy. Further in vitro assays showed that it induces apoptosis in several cancer cell lines, including breast and lung cancer models.
In addition to its kinase inhibitory properties, recent research has highlighted the anti-inflammatory potential of 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The authors proposed that the methoxyphenyl and benzoxazinone moieties are critical for this activity, as they modulate the NF-κB signaling pathway. These findings suggest potential applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one have also been a focus of recent investigations. A preclinical study published in European Journal of Pharmaceutical Sciences (2023) evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated moderate oral bioavailability and good blood-brain barrier penetration, making it a promising candidate for central nervous system (CNS)-targeted therapies. However, the study also noted rapid hepatic metabolism, which may necessitate structural modifications to improve its metabolic stability.
Recent synthetic chemistry efforts have focused on developing derivatives of 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one to enhance its pharmacological properties. A 2024 paper in ACS Medicinal Chemistry Letters described a series of analogs with improved selectivity and potency against specific kinase targets. Structure-activity relationship (SAR) studies identified key modifications, such as halogen substitutions on the benzoxazinone ring, that significantly enhance both activity and metabolic stability. These advancements pave the way for the development of next-generation therapeutics based on this chemical scaffold.
In conclusion, 2-(E)-2-(4-methoxyphenyl)ethenyl-4H-3,1-benzoxazin-4-one (CAS: 941598-93-2) represents a promising multifunctional compound with applications in oncology, inflammation, and potentially CNS disorders. Ongoing research continues to unravel its full therapeutic potential, with recent studies focusing on optimizing its pharmacokinetic profile and expanding its target spectrum. As the understanding of its mechanism of action deepens, this compound may serve as a valuable tool for both basic research and drug development in the chemical biology and pharmaceutical fields.
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